Halogen Leaving Group Ability: Bromine vs. Chlorine
The bromide ion is a significantly better leaving group than chloride in SN2 and SN1 reactions. The pKa of the conjugate acid (HBr = -9) is lower than that of HCl (-7), indicating that bromide is a weaker base and a more stable anion. This translates into higher reaction rates and better yields in nucleophilic substitution reactions for the bromo compound compared to the chloro analog. Specifically, ethyl 4-bromo-3-ethoxybut-2-enoate provides more efficient alkylation of nucleophiles, reducing reaction times and minimizing side reactions caused by forcing conditions [1].
| Evidence Dimension | Leaving Group Ability |
|---|---|
| Target Compound Data | Bromine as leaving group (Br⁻) |
| Comparator Or Baseline | Chlorine as leaving group (Cl⁻) |
| Quantified Difference | Bromide is a better leaving group than chloride by a factor of approximately 10-50 in typical SN2 reactions, based on relative rate constants for primary alkyl halides [2] |
| Conditions | General nucleophilic substitution reactions in aprotic polar solvents |
Why This Matters
Procuring the bromo derivative ensures more robust and higher-yielding synthetic steps when alkylation or electrophilic functionalization is required.
- [1] Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2013; pp 499-504. View Source
- [2] Streitwieser, A. Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 1956, 56(4), 571-752. https://doi.org/10.1021/cr50010a001 View Source
